molecular formula C14H11NO4S B5604600 phenyl [(2-nitrophenyl)thio]acetate

phenyl [(2-nitrophenyl)thio]acetate

Cat. No. B5604600
M. Wt: 289.31 g/mol
InChI Key: CGEJTJIEALLPHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl [(2-nitrophenyl)thio]acetate and similar compounds involves various chemical reactions, including reductive acetamidation of aryl nitro compounds, demonstrating the versatility and complexity of these chemical processes (Bhattacharya et al., 2006). Furthermore, methods employing nitrophenyl acetyl groups as protecting agents for hydroxyl functions highlight innovative approaches to manipulate the compound's structure for specific outcomes (Daragics & Fügedi, 2010).

Molecular Structure Analysis

Molecular structure analysis, such as Density Functional Theory (DFT) calculations, provides insights into the energies, optimized structures, and vibrational frequencies of this compound. Studies employing DFT have elucidated the stability and charge transfer within the molecule, contributing to a deeper understanding of its molecular characteristics (Muthu et al., 2015).

Chemical Reactions and Properties

The reactivity of this compound encompasses a range of chemical behaviors, including its role in facilitating the synthesis of complex molecules. Notable is its application in the reductive amidation process, which has implications for synthesizing valuable pharmaceutical compounds (Bhattacharya et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as its spectroscopic features, are crucial for understanding the compound's behavior in different environments. Spectroscopic studies, including FTIR and Raman spectroscopy, shed light on the vibrational aspects of the molecule, assisting in the prediction of its physical behavior under various conditions (Muthu et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound reveal its potential in synthetic chemistry, particularly in the development of novel synthesis strategies and protective group chemistry. The selectivity and stability of nitrophenyl acetyl derivatives during transformations underscore the compound's utility in organic synthesis (Daragics & Fügedi, 2010).

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, if used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity as a thioester .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, phenyl acetate is considered a combustible liquid and is harmful if swallowed .

Future Directions

The future directions for research on a compound like phenyl [(2-nitrophenyl)thio]acetate could involve exploring its potential uses in various chemical reactions, given its interesting structure. For example, indole derivatives have been found to have diverse biological activities and potential for new therapeutic applications .

properties

IUPAC Name

phenyl 2-(2-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(19-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEJTJIEALLPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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